methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(methylsulfonyl)amino]propanoate
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Overview
Description
METHYL 3,3,3-TRIFLUORO-2-(1H-INDOL-3-YL)-2-METHANESULFONAMIDOPROPANOATE is a complex organic compound that features a trifluoromethyl group, an indole ring, and a methanesulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-(1H-INDOL-3-YL)-2-METHANESULFONAMIDOPROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the intermediate compound with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3,3,3-TRIFLUORO-2-(1H-INDOL-3-YL)-2-METHANESULFONAMIDOPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-(1H-INDOL-3-YL)-2-METHANESULFONAMIDOPROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(1H-INDOL-3-YL)-2-METHANESULFONAMIDOPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The indole ring can bind to various receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-PROPIONIC ACID METHYL ESTER
- METHYL 3,3,3-TRIFLUORO-2-(1H-INDOL-3-YL)PROPANOATE
Uniqueness
METHYL 3,3,3-TRIFLUORO-2-(1H-INDOL-3-YL)-2-METHANESULFONAMIDOPROPANOATE is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C13H13F3N2O4S |
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Molecular Weight |
350.32 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(methanesulfonamido)propanoate |
InChI |
InChI=1S/C13H13F3N2O4S/c1-22-11(19)12(13(14,15)16,18-23(2,20)21)9-7-17-10-6-4-3-5-8(9)10/h3-7,17-18H,1-2H3 |
InChI Key |
UKJZQBADXBTKON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)NS(=O)(=O)C |
Origin of Product |
United States |
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